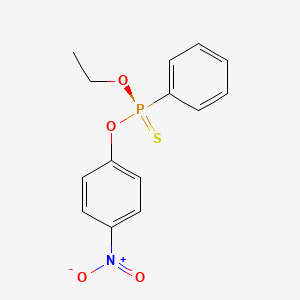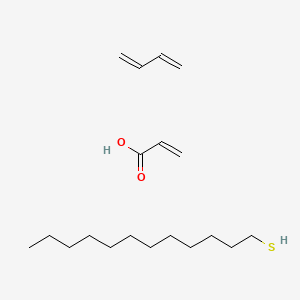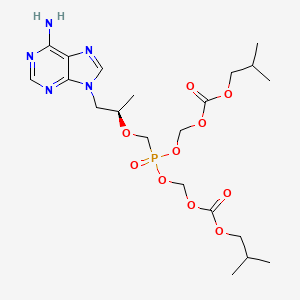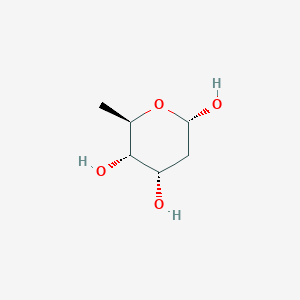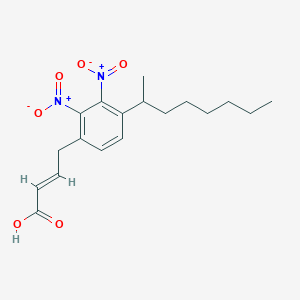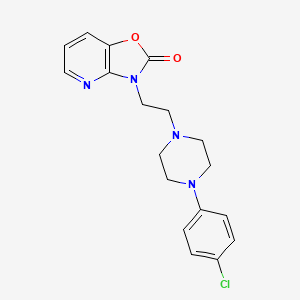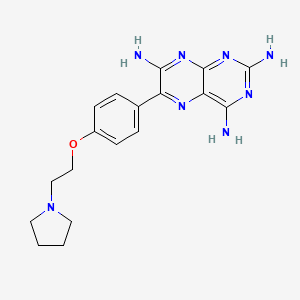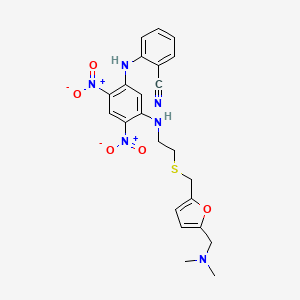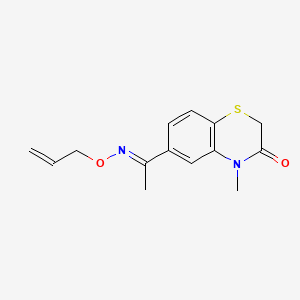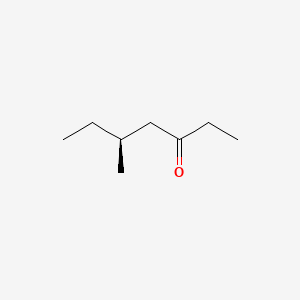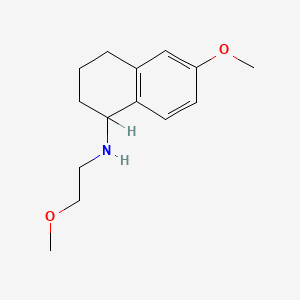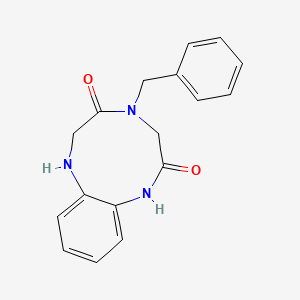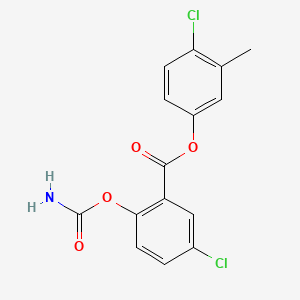
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a benzoic acid moiety esterified with a 4-chloro-3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-((aminocarbonyl)oxy)-5-chlorobenzoic acid with 4-chloro-3-methylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Substituted benzoic acid derivatives.
Hydrolysis: 2-((aminocarbonyl)oxy)-5-chlorobenzoic acid and 4-chloro-3-methylphenol.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
科学的研究の応用
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine atoms and the aminocarbonyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of key metabolic enzymes or disruption of cell membrane integrity.
類似化合物との比較
Similar Compounds
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chlorophenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-methylphenyl ester
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This structural feature enhances its reactivity and potential applications compared to similar compounds. The combination of these substituents provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.
特性
CAS番号 |
88599-69-3 |
|---|---|
分子式 |
C15H11Cl2NO4 |
分子量 |
340.2 g/mol |
IUPAC名 |
(4-chloro-3-methylphenyl) 2-carbamoyloxy-5-chlorobenzoate |
InChI |
InChI=1S/C15H11Cl2NO4/c1-8-6-10(3-4-12(8)17)21-14(19)11-7-9(16)2-5-13(11)22-15(18)20/h2-7H,1H3,(H2,18,20) |
InChIキー |
XQCKHALKVIBURQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


